Black 305

Overview

Description

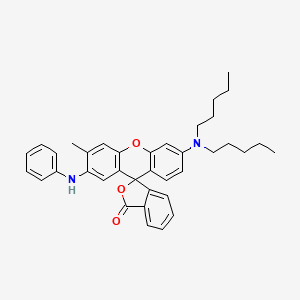

Black 305: is an organic dye known for its black hue and is classified under the fluoran chemical family. Its molecular formula is C37H40N2O3 , and it has a molecular weight of 560.73 g/mol . This compound is primarily used as a color former in various applications, including carbonless and thermal paper products .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Black 305 typically involves organic synthesis methods. One common route includes the reaction of 2-(phenylamino)-6-(dipentylamino)-3-methylspiro[9H-xanthene-9,3’-phthalide] with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: : Industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: : Black 305 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Characteristics

Black 305 is classified as a fluoran dye , which is a type of triarylmethane dye. Its unique properties allow it to undergo reversible color changes, making it particularly useful in applications where visual indicators are required. The compound is characterized by its ability to transition from a colorless state to a colored state upon exposure to heat or certain chemical reactions.

Applications in Thermal Paper

Thermal Paper Production

One of the primary applications of this compound is in the production of thermal paper. This type of paper is widely used for receipts, labels, and tickets, where the dye reacts to heat generated by printers to produce visible text or images. The advantages of using this compound in thermal paper include:

- High Sensitivity : It reacts quickly to heat, ensuring sharp and clear prints.

- Cost-Effectiveness : Compared to other dyes, this compound offers a competitive price point without compromising quality.

- Environmental Considerations : As an alternative to Bisphenol A (BPA), this compound presents a safer option for manufacturers concerned about health risks associated with traditional thermal printing processes .

Case Studies

1. Evaluation of Alternatives to BPA in Thermal Paper

A study conducted by the U.S. Environmental Protection Agency assessed various alternatives to BPA, identifying this compound as one of the most viable options for thermal paper applications. The evaluation focused on human health effects, ecotoxicity, and environmental fate, concluding that this compound posed lower risks compared to BPA .

2. Performance Analysis in Printing Technologies

Research into printing technologies has demonstrated that this compound provides superior performance in terms of print durability and clarity when compared with other leuco dyes. In a comparative study involving multiple dye formulations, this compound consistently outperformed its competitors in print quality tests under varying environmental conditions .

Data Tables

The following tables summarize key properties and comparative analyses of this compound against other common dyes used in thermal applications:

| Property | This compound | ODB2 | Other Dyes |

|---|---|---|---|

| Color Change Mechanism | Heat | Heat | Heat/Chemical |

| Sensitivity | High | Moderate | Varies |

| Cost | Low | Moderate | High |

| Environmental Impact | Low | Moderate | High |

Mechanism of Action

The mechanism of action of Black 305 involves its ability to form colored complexes with other molecules. This property is exploited in applications such as carbonless and thermal paper, where the compound reacts with other chemicals under pressure or heat to produce a visible image . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable colored complexes .

Comparison with Similar Compounds

Similar Compounds

Fluoran: The structural core of Black 305, used in various dye applications.

Eosin: Another fluoran-based dye used in biological staining.

Crystal Violet: A triarylmethane dye with similar applications in staining and dyeing.

Uniqueness: : this compound stands out due to its specific hue and stability under various conditions. Its ability to form stable colored complexes makes it particularly useful in applications requiring durable and long-lasting color formation .

Biological Activity

Black 305 is a synthetic dye commonly used in various applications, particularly in thermal paper. It belongs to a class of compounds that have raised concerns regarding their biological activity and potential health impacts. This article provides a comprehensive overview of the biological activity associated with this compound, including its toxicity profiles, environmental effects, and relevant case studies.

Chemical Composition and Properties

This compound is categorized as a spirolactone compound. Its chemical structure allows it to absorb specific wavelengths of light, making it useful in applications such as printing and imaging. The compound's properties lead to its widespread use, but they also necessitate an evaluation of its biological effects.

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies, focusing on endpoints such as acute toxicity, carcinogenicity, reproductive toxicity, and neurotoxicity. The following table summarizes the key findings related to the biological activity of this compound:

Environmental Impact

This compound's environmental persistence and bioaccumulation potential have also been assessed. Studies indicate that while the compound is stable in various environmental conditions, its degradation products may pose additional risks to aquatic life.

- Persistence : this compound is moderately persistent in the environment.

- Bioaccumulation : Potential for bioaccumulation exists, particularly in aquatic organisms.

Case Studies

Several case studies have explored the implications of using this compound in consumer products. One notable study investigated its effects on human health and the environment when used in thermal paper:

-

Case Study: Human Health Risks

- Researchers evaluated the exposure risks associated with handling thermal paper containing this compound.

- Findings indicated potential dermal absorption leading to systemic exposure, raising concerns about long-term health effects.

-

Case Study: Environmental Assessment

- An assessment was conducted on the environmental impact of this compound runoff from industrial sites.

- Results showed significant concentrations of the dye in nearby water bodies, correlating with adverse effects on local aquatic ecosystems.

Research Findings

Recent research has focused on the endocrine-disrupting potential of this compound. Studies suggest that compounds similar to this compound may interfere with hormonal functions, leading to developmental and reproductive issues.

Properties

IUPAC Name |

2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O3/c1-4-6-13-21-39(22-14-7-5-2)28-19-20-31-35(24-28)41-34-23-26(3)33(38-27-15-9-8-10-16-27)25-32(34)37(31)30-18-12-11-17-29(30)36(40)42-37/h8-12,15-20,23-25,38H,4-7,13-14,21-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHQYIMTQGDRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888631 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129473-78-5 | |

| Record name | 6′-(Dipentylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129473-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129473785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.